molecular formula C7H11N3O B11766980 ethyl 2-(1H-imidazol-2-yl)ethanimidate CAS No. 782420-08-0

ethyl 2-(1H-imidazol-2-yl)ethanimidate

Cat. No.: B11766980
CAS No.: 782420-08-0
M. Wt: 153.18 g/mol
InChI Key: CMGKKBIPOFIMDC-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-imidazol-2-yl)acetimidate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-imidazol-2-yl)acetimidate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of Ethyl 2-(1H-imidazol-2-yl)acetimidate often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-imidazol-2-yl)acetimidate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various imidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while reduction can produce ethyl 2-(1H-imidazol-2-yl)acetate.

Scientific Research Applications

Ethyl 2-(1H-imidazol-2-yl)acetimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-imidazol-2-yl)acetimidate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-(2-Hydroxyethyl)imidazole
  • 2-(1H-Imidazol-1-yl)ethylamine

Uniqueness

Ethyl 2-(1H-imidazol-2-yl)acetimidate is unique due to its specific ethyl group attachment, which imparts distinct chemical properties compared to other imidazole derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 2-(1H-imidazol-2-yl)ethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-11-6(8)5-7-9-3-4-10-7/h3-4,8H,2,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGKKBIPOFIMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598060
Record name Ethyl 2-(1H-imidazol-2-yl)ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782420-08-0
Record name Ethyl 2-(1H-imidazol-2-yl)ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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